molecular formula C30H27N7O6 B10854170 Acalabrutinib Maleate CAS No. 2242394-65-4

Acalabrutinib Maleate

Número de catálogo: B10854170
Número CAS: 2242394-65-4
Peso molecular: 581.6 g/mol
Clave InChI: JWEQLWMZHJSMEC-AFJTUFCWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Approved Uses

Acalabrutinib maleate is primarily indicated for the treatment of:

  • Chronic Lymphocytic Leukemia (CLL) : Approved for adult patients who have received at least one prior therapy.
  • Small Lymphocytic Lymphoma (SLL) : Similar approval as for CLL.
  • Mantle Cell Lymphoma (MCL) : Specifically for adults who have undergone at least one previous treatment.

The approval of acalabrutinib was granted under the FDA’s Accelerated Approval Program, which allows for earlier approval based on preliminary evidence suggesting clinical benefit. Continued approval is contingent upon further confirmatory trials demonstrating its efficacy in these patient populations .

Ongoing Clinical Trials

Numerous clinical trials are underway to explore the efficacy of acalabrutinib in various contexts:

  • Peanut Allergy : Acalabrutinib is currently being investigated in Phase II trials for its potential to treat peanut allergies, with promising early results indicating a high likelihood of transition to Phase III .
  • Other Malignancies : Trials are also assessing acalabrutinib's effectiveness in treating conditions such as multiple myeloma, ovarian cancer, and Hodgkin lymphoma .

Case Studies and Efficacy Data

The ACE-LY-004 trial provided pivotal data on the efficacy of acalabrutinib in MCL:

  • Study Design : Open-label phase 2 study involving 124 patients with MCL who had received at least one prior therapy.
  • Efficacy Results :
    • Overall response rate was reported at 81% , with a complete response rate of 40% after a median follow-up of 15.2 months.
    • Median duration of response was approximately 28.6 months , with a median progression-free survival of 22 months .

Adverse Effects and Tolerability

Acalabrutinib is generally well-tolerated, with most adverse effects being mild to moderate (grade 1 or 2). Commonly reported side effects include:

  • Headache
  • Diarrhea
  • Fatigue
  • Myalgia

In clinical studies, lymphocytosis was observed in about 31% of patients, typically resolving within several weeks .

Comparative Studies

Comparative studies have shown that acalabrutinib may offer advantages over traditional therapies:

StudyTreatment ArmsOverall Response RateComplete Response RateProgression-Free Survival
ACE-LY-004Acalabrutinib monotherapy81%40%Not reached
ELEVATE-TNAcalabrutinib + Obinutuzumab94%13%Not reached

These findings suggest that acalabrutinib may provide superior outcomes compared to standard combination therapies involving chlorambucil .

Propiedades

Número CAS

2242394-65-4

Fórmula molecular

C30H27N7O6

Peso molecular

581.6 g/mol

Nombre IUPAC

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C26H23N7O2.C4H4O4/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20;5-3(6)1-2-4(7)8/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-;/m0./s1

Clave InChI

JWEQLWMZHJSMEC-AFJTUFCWSA-N

SMILES isomérico

CC#CC(=O)N1CCC[C@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=C\C(=O)O)\C(=O)O

SMILES canónico

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5.C(=CC(=O)O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.